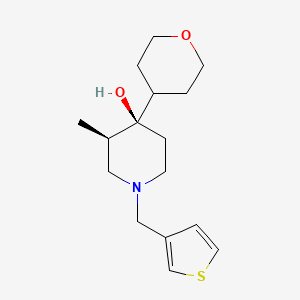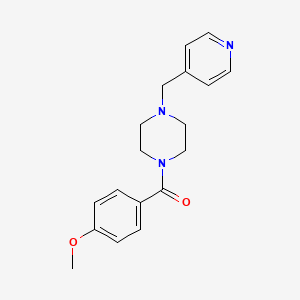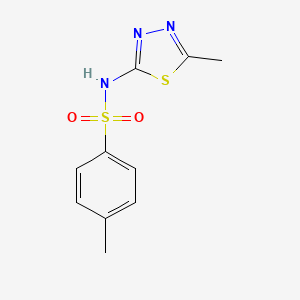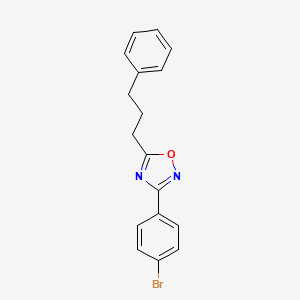
1-(4-fluorophenyl)-4-(2-furylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives involves nucleophilic substitution reactions, condensation, and fluorination techniques. These methods are utilized to introduce various functional groups into the piperazine framework to yield the desired compounds. For instance, synthesis can involve the reaction between carbamimide and fluoro-benzoic acid under basic conditions, followed by condensation reactions with hetero arylpiperazine (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, such as 1-(4-fluorophenyl)-4-(2-furylmethyl)piperazine, is characterized by X-ray crystallography. These compounds often exhibit distinct crystal structures with specific spatial arrangements, dihedral angles, and hydrogen bonding patterns that influence their chemical behavior and biological activity. For example, these structures can feature a chair conformation of the piperazine ring and specific dihedral angles between different aromatic rings (Özbey et al., 1998).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, including nucleophilic substitutions and redox reactions. These reactions are essential for modifying the chemical structure and tailoring the properties of these compounds for specific applications. The presence of fluorine atoms and other substituents significantly affects their reactivity and interaction with biological targets (Mishra & Chundawat, 2019).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMAANLUZOCPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(3-thienylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655214.png)
![[1,1-dimethyl-2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]amine dihydrochloride](/img/structure/B5655222.png)



![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-piperidin-3-ylbenzamide](/img/structure/B5655242.png)

![2-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5655258.png)
![1-cyclopentyl-4-(3-imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone](/img/structure/B5655272.png)

![1-methyl-4-{[2-[3-oxo-3-(1-pyrrolidinyl)propyl]-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}-2-imidazolidinone](/img/structure/B5655294.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-phenylurea](/img/structure/B5655311.png)